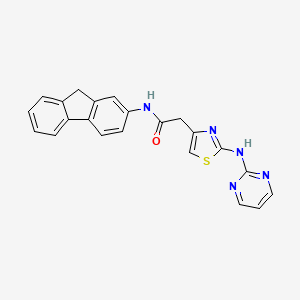

N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5OS/c28-20(12-17-13-29-22(26-17)27-21-23-8-3-9-24-21)25-16-6-7-19-15(11-16)10-14-4-1-2-5-18(14)19/h1-9,11,13H,10,12H2,(H,25,28)(H,23,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSUNYMBCOXZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC4=CSC(=N4)NC5=NC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, a compound with the CAS number 1226444-36-5, is a novel bioactive agent that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing current research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1226444-36-5 |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, research on fluorene-based thiazolidinone derivatives has shown promising results against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism of action often involves inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated effectiveness against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in the development of new antibiotics. The binding interactions with bacterial enzymes were characterized using molecular docking studies, revealing how structural features contribute to biological efficacy .

Case Studies

- Antitumor Efficacy : In a study assessing the cytotoxic effects of various thiazole derivatives, this compound was found to significantly reduce cell viability in A549 and MDA-MB-231 cell lines. The IC50 values indicated a potent inhibitory effect compared to standard chemotherapeutics.

- Antimicrobial Testing : Another investigation involved testing the compound against several pathogenic bacteria. Results indicated that it inhibited growth effectively at low concentrations, outperforming some existing antibiotics in terms of potency and spectrum of activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorenyl and thiazole moieties can significantly influence its pharmacological profile. For instance:

- Fluorenyl Group : Variations in substituents on the fluorenyl ring can enhance lipophilicity and cellular uptake.

- Thiazole Moiety : Alterations in the thiazole structure have been linked to improved binding affinity to target proteins involved in tumor growth and bacterial resistance mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules from literature and patents:

Key Findings :

Structural Diversity: The target compound’s fluorenyl group distinguishes it from bicycloheptane () and tetrahydrocarbazole () derivatives. Fluorenyl moieties are known to enhance π-stacking and membrane permeability but may reduce solubility compared to smaller substituents like methoxy groups .

Biological Implications :

- Compared to ’s CDK9 inhibitor, the target’s pyrimidine-thiazole system may target alternative kinases (e.g., JAK or EGFR families) due to its smaller, more polar profile.

- The trifluoromethyl group in ’s derivatives enhances metabolic stability but introduces steric bulk absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for N-(9H-fluoren-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization with pyrimidine and fluorenyl groups. Key steps include:

- Thiazole Formation: Use phosphorus pentasulfide or similar reagents to cyclize thiourea intermediates.

- Acetamide Coupling: React the thiazole intermediate with fluorenylacetic acid derivatives using coupling agents like EDCI or HATU in solvents such as DMF or acetonitrile .

- Pyrimidine Substitution: Introduce the pyrimidin-2-ylamino group via nucleophilic aromatic substitution under reflux conditions with triethylamine as a base .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexanes gradients) or recrystallization to isolate the final product .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify proton environments and carbon frameworks, focusing on characteristic peaks for the fluorenyl (δ 7.2–7.8 ppm), thiazole (δ 6.5–7.3 ppm), and acetamide (δ 2.1 ppm) groups .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical mass .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers model the compound’s interactions with biological targets (e.g., kinases or enzymes)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., CDK9 or DHFR). Focus on hydrogen bonding between the pyrimidine moiety and catalytic residues, and hydrophobic interactions with the fluorenyl group .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified thiazole or pyrimidine substituents and compare inhibitory activity (IC) in enzyme assays .

- In Silico ADMET Prediction: Employ tools like SwissADME to evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions .

Q. How should researchers address contradictions in crystallographic data during structural validation?

Methodological Answer:

- Refinement Software: Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution restraints. Cross-validate with PLATON to check for missed symmetry or disorder .

- Data Collection: Optimize crystal quality (e.g., cryocooling) and collect high-resolution datasets (≤1.0 Å) to reduce ambiguity in electron density maps .

- Validation Metrics: Monitor R-factors (R < 0.05), Flack parameter, and Hirshfeld surface analysis to resolve stereochemical inconsistencies .

Q. What experimental strategies are effective for SAR studies on this compound?

Methodological Answer:

- Scaffold Diversification: Synthesize derivatives with varying substituents on the thiazole (e.g., methyl, phenyl) or pyrimidine (e.g., halogen, methoxy) to probe steric and electronic effects .

- Biological Assays: Test analogs in cell-based cytotoxicity assays (e.g., MTT) and target-specific enzymatic assays (e.g., fluorescence-based kinase inhibition). Use IC values to correlate substituent effects with activity .

- Computational Free Energy Perturbation (FEP): Apply FEP simulations to predict binding affinity changes upon substituent modification, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.